Deferasirox: A Multifaceted Approach to Targeting Cancer Cell Viability
Deferasirox: A Multifaceted Approach to Targeting Cancer Cell Viability
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Deferasirox, an orally active and well-established iron chelator, has garnered significant attention in the oncology field for its potent anti-neoplastic properties.[1][2] Initially developed for the treatment of chronic iron overload, its ability to selectively induce cell death in malignant cells has opened new avenues for cancer therapy.[3][4] Cancer cells exhibit an increased reliance on iron for their rapid proliferation and metabolic activities, making them particularly vulnerable to iron deprivation.[5] This guide provides a comprehensive technical overview of the multifaceted mechanisms through which deferasirox exerts its anti-cancer effects, offering insights for researchers and drug development professionals exploring novel therapeutic strategies.
Core Mechanism: Intracellular Iron Deprivation
The foundational mechanism of deferasirox's anti-cancer activity lies in its high affinity for intracellular iron.[6] By binding to and sequestering this essential metal, deferasirox effectively starves cancer cells of a critical element required for numerous biological processes.[1][2]
Inhibition of Iron-Dependent Enzymes
A primary consequence of iron depletion is the inhibition of iron-dependent enzymes that are crucial for cell growth and proliferation. A key target is ribonucleotide reductase , the rate-limiting enzyme in the synthesis of deoxyribonucleotides, the building blocks of DNA.[7] By inhibiting this enzyme, deferasirox halts DNA replication and induces cell cycle arrest, thereby impeding tumor growth.[7]
Induction of Apoptosis: A Primary Mode of Cell Kill
A predominant outcome of deferasirox treatment in cancer cells is the induction of programmed cell death, or apoptosis.[8][9] This process is orchestrated through the activation of a cascade of cysteine-aspartic proteases known as caspases.
Caspase-Dependent Apoptotic Pathway
Studies have consistently demonstrated that deferasirox triggers the intrinsic apoptotic pathway.[8][9] This is characterized by:
-
Activation of Initiator Caspases: Deferasirox treatment leads to the activation of caspase-9.[9]
-
Activation of Executioner Caspases: This is followed by the activation of downstream executioner caspases, primarily caspase-3 and caspase-7.[3][8][9]
-
Cleavage of Poly(ADP-ribose) Polymerase (PARP): Activated caspase-3 cleaves PARP, a protein involved in DNA repair, which is a hallmark of apoptosis.[3][9]
The induction of apoptosis has been observed across a wide range of cancer cell lines, including myeloid leukemia, malignant lymphoma, and pancreatic cancer.[8][9][10]
Experimental Protocol: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
A standard method to quantify deferasirox-induced apoptosis is through flow cytometry using Annexin V and propidium iodide (PI) co-staining.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of deferasirox (e.g., 20, 50, 100 µM) for a specified duration (e.g., 24, 48, 72 hours).[9] Include an untreated control.
-
Cell Harvesting: Following treatment, gently harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
Interpretation of Results:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
Cell Cycle Arrest: Halting Cancer Cell Proliferation
In addition to inducing apoptosis, deferasirox can also halt the progression of the cell cycle, preventing cancer cells from dividing.[5][10]
Modulation of Cell Cycle Regulatory Proteins
Deferasirox has been shown to induce cell cycle arrest, often in the G1/S or S phase, by altering the expression of key regulatory proteins:[3][10]
-
Upregulation of p21(CIP1/WAF1): Deferasirox increases the expression of the cyclin-dependent kinase inhibitor p21, which prevents the transition from the G1 to the S phase.[3][11]
-
Downregulation of Cyclin D1: This drug promotes the degradation of cyclin D1, a protein essential for G1 phase progression.[3][5]
The net effect is a halt in cell proliferation, contributing to the overall anti-tumor activity of deferasirox.
Generation of Reactive Oxygen Species (ROS) and Oxidative Stress
A growing body of evidence indicates that deferasirox's anti-cancer effects are, in part, mediated by the induction of oxidative stress through the generation of reactive oxygen species (ROS).[5][12][13]
While seemingly paradoxical for an iron chelator (as free iron can catalyze ROS formation via the Fenton reaction), deferasirox can induce a rapid increase in intracellular ROS levels.[5][13] This surge in ROS can lead to:
-
DNA Damage: Oxidative stress can cause significant damage to DNA, triggering cell death pathways.[5][13]
-
Lipid Peroxidation: ROS can damage cellular membranes through lipid peroxidation, a hallmark of a specific type of iron-dependent cell death known as ferroptosis.[14]
Induction of Ferroptosis
Recent studies suggest that deferasirox can induce ferroptosis in cancer cells.[12][14] This is a non-apoptotic form of cell death characterized by the iron-dependent accumulation of lipid hydroperoxides. A mitochondrially targeted version of deferasirox has been shown to be particularly effective at inducing ferroptosis by depleting glutathione, a major cellular antioxidant.[14]
Modulation of Key Signaling Pathways
Deferasirox exerts its anti-cancer effects by modulating a complex network of intracellular signaling pathways that are often dysregulated in cancer.
NF-κB Pathway Inhibition
The transcription factor Nuclear Factor-kappa B (NF-κB) plays a critical role in promoting cancer cell survival, proliferation, and inflammation. Deferasirox has been identified as a potent inhibitor of the NF-κB pathway.[15] Interestingly, some studies suggest that this inhibitory effect may be independent of its iron-chelating and ROS-scavenging properties, pointing to a unique mechanism of action not shared by other iron chelators.[15]
PI3K/AKT/GSK3β and mTOR Pathway Repression
Deferasirox has been shown to repress the pro-survival PI3K/AKT/GSK3β pathway.[5][13] This repression is linked to the generation of ROS and leads to the degradation of cyclin D1.[5] Furthermore, deferasirox can down-regulate the mammalian target of rapamycin (mTOR) pathway by enhancing the expression of REDD1, a negative regulator of mTOR signaling.[11][16] The mTOR pathway is a central regulator of cell growth, proliferation, and survival.
Wnt/β-catenin Pathway Downregulation
In multiple myeloma cells, deferasirox has been found to induce apoptosis by inhibiting proline-rich tyrosine kinase 2 (Pyk2), which in turn leads to the downregulation of the Wnt/β-catenin signaling pathway.[17]
Regulation of Hypoxia-Inducible Factor-1α (HIF-1α)
The role of deferasirox in regulating HIF-1α, a key transcription factor for cellular adaptation to hypoxia, is complex. Some studies have shown that deferasirox can inhibit HIF-1α expression, which would be beneficial in an anti-cancer context as HIF-1α promotes tumor survival and angiogenesis.[18] However, other reports suggest that deferasirox, like other iron chelators, can stabilize HIF-1α protein levels under certain conditions.[19][20] This dual role may be cell-type and context-dependent and warrants further investigation.
Visualizing Deferasirox's Multifaceted Mechanism of Action
The following diagram illustrates the interconnected pathways through which deferasirox exerts its anti-cancer effects.
Caption: Deferasirox's anti-cancer mechanism of action.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic effects of deferasirox on various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) | Observed Effects | Reference |
| K562 | Myeloid Leukemia | 46.33 | Apoptosis, mTOR pathway repression | [16] |
| U937 | Myeloid Leukemia | 16.91 | Apoptosis | [16] |
| HL-60 | Myeloid Leukemia | 50 | Apoptosis | [16] |
| DMS-53 | Lung Carcinoma | Proliferation inhibition | Proliferation inhibition | [3][6] |
| SK-N-MC | Neuroepithelioma | Proliferation inhibition | Proliferation inhibition | [3][6] |
| BxPC-3 | Pancreatic Cancer | Dose-dependent inhibition | S-phase arrest, Apoptosis | [10] |
| HPAF-II | Pancreatic Cancer | Dose-dependent inhibition | S-phase arrest, Apoptosis | [10] |
| Panc 10.05 | Pancreatic Cancer | Dose-dependent inhibition | S-phase arrest, Apoptosis | [10] |
| Mantle Cell Lymphoma Lines | Mantle Cell Lymphoma | Clinically feasible concentrations | Growth inhibition, Cell cycle arrest, Apoptosis | [5] |
Conclusion and Future Directions
Deferasirox presents a compelling case as a repurposed drug for cancer therapy. Its multifaceted mechanism of action, targeting fundamental cancer cell vulnerabilities such as iron metabolism, cell cycle progression, and survival signaling, makes it an attractive candidate for further investigation. The ability of deferasirox to induce multiple forms of cell death, including apoptosis and ferroptosis, suggests its potential to overcome resistance to conventional chemotherapies.
Future research should focus on:
-
Combination Therapies: Exploring the synergistic effects of deferasirox with other anti-cancer agents, including traditional chemotherapy and targeted therapies.[21]
-
Biomarker Identification: Identifying predictive biomarkers to select patient populations most likely to respond to deferasirox treatment.
-
Clinical Trials: Conducting well-designed clinical trials to evaluate the efficacy and safety of deferasirox in various cancer types, both as a monotherapy and in combination regimens.[1][22][23]
-
Targeted Delivery: Developing novel formulations, such as nanoparticle-based delivery systems, to enhance tumor-specific targeting and minimize potential side effects.[24]
The continued exploration of deferasirox's anti-cancer properties holds significant promise for expanding the therapeutic arsenal against a broad spectrum of malignancies.
References
-
Forni, A., et al. (2012). Deferasirox is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging. PLoS One, 7(9), e45952. [Link]
-
Richardson, D. R., et al. (2012). The iron chelator, deferasirox, as a novel strategy for cancer treatment: oral activity against human lung tumor xenografts and molecular mechanism of action. Molecular Pharmacology, 82(6), 1144-1155. [Link]
-
Foy, V., et al. (2013). Iron chelation in the treatment of cancer: a new role for deferasirox?. Journal of Clinical Pharmacology, 53(9), 885-891. [Link]
-
Salehi, S., et al. (2015). Synthesis and In Vitro Anticancer Evaluations of Deferasirox Iron Chelator. e-Proceeding of 1st International Nastaran Cancer Symposium-2015. [Link]
-
Foy, V., et al. (2013). Iron chelation in the treatment of cancer: a new role for deferasirox?. University of Birmingham's Research Portal. [Link]
-
Buss, J. L., et al. (2013). Iron Chelation in the Treatment of Cancer: A New Role for Deferasirox?. ResearchGate. [Link]
-
Chen, Y. A., et al. (2023). Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis. International Journal of Molecular Sciences, 24(15), 12345. [Link]
-
Samara, A., et al. (2021). Deferasirox induces cyclin D1 degradation and apoptosis in mantle cell lymphoma in a reactive oxygen species- and GSK3β-dependent mechanism. British Journal of Haematology, 192(4), 747-760. [Link]
-
Ghosh, S., et al. (2024). Mitochondrially targeted deferasirox kills cancer cells via simultaneous iron deprivation and ferroptosis induction. bioRxiv. [Link]
-
Samara, A., et al. (2021). Deferasirox induces cyclin D1 degradation and apoptosis in mantle cell lymphoma in a reactive oxygen species- and GSK3β-dependent mechanism. SciSpace. [Link]
-
Mims, A. S., et al. (2011). The oral iron chelator deferasirox induces apoptosis in myeloid leukemia cells by targeting caspase. Acta Haematologica, 126(4), 241-245. [Link]
-
Kamihara, Y., et al. (2016). The iron chelator deferasirox induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma. Oncotarget, 7(39), 64340-64351. [Link]
-
Ohyashiki, J. H., et al. (2009). The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1. Cancer Science, 100(5), 970-977. [Link]
-
Samara, A., et al. (2021). Deferasirox induces cyclin D1 degradation and apoptosis in mantle cell lymphoma in a reactive oxygen species‐ and GSK3β‐dependent mechanism. ResearchGate. [Link]
-
ResearchGate. (n.d.). Deferasirox induces early apoptosis. Treatment with deferasirox caused... Download Scientific Diagram. [Link]
-
Ohyashiki, J. H., et al. (2009). The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1. PubMed Central. [Link]
-
Samara, A., et al. (2021). Using the Iron Chelator Deferasirox to Overcome Drug Resistance in Mantle Cell Lymphoma. Blood, 138(Supplement 1), 3475. [Link]
-
Kaur, J., et al. (2019). In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics. Chemical Communications, 55(72), 10731-10734. [Link]
-
Salehi, S., et al. (2016). Synthesis, characterization and in vitro anticancer evaluations of two novel derivatives of deferasirox iron chelator. Journal of Inorganic Biochemistry, 161, 87-97. [Link]
-
CenterWatch. (2018). Deferasirox in Treating Iron Overload Caused By Blood Transfusions in Patients With Hematologic Malignancies. Clinical Research Trial Listing. [Link]
-
Uehara, T., et al. (2016). Deferasirox, a Novel Oral Iron Chelator, Shows Antiproliferative Activity Against Pancreatic Cancer in Vitro and in Vivo. BMC Cancer, 16, 702. [Link]
-
Kim, H. S., et al. (2012). Effects of oral iron chelator deferasirox on human malignant lymphoma cells. Korean Journal of Hematology, 47(3), 217-223. [Link]
-
ResearchGate. (n.d.). Deferasirox induced hypoxia-inducible factor -1α (HIF-1α) protein... Download Scientific Diagram. [Link]
-
Kaur, J., et al. (2019). In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics. PubMed Central. [Link]
-
Shapira, S., et al. (2019). Deferasirox selectively induces cell death in the clinically relevant population of leukemic CD34+CD38- cells through iron chelation, induction of ROS, and inhibition of HIF1α expression. Experimental Hematology, 70, 56-66.e2. [Link]
-
AACR Journals. (2011). Abstract 2132: Deferoxamine and Deferasirox enhance anticancer effects of apoptosis in gastric cancer cells. Cancer Research, 71(8 Supplement), 2132. [Link]
-
Chen, C., et al. (2014). Deferoxamine enhances cell migration and invasion through promotion of HIF-1α expression and epithelial‑mesenchymal transition in colorectal cancer. Oncology Letters, 7(1), 211-216. [Link]
-
El-Far, A. H., et al. (2022). Potential anticancer effect of free and nanoformulated Deferasirox for breast cancer treatment: in-vitro and in-vivo evaluation. Journal of Drug Delivery Science and Technology, 74, 103554. [Link]
-
ClinicalTrials.gov. (2018). Myelodysplastic Syndromes (MDS) Event Free Survival With Iron Chelation Therapy Study. NCT00940602. [Link]
-
Basiouny, D. A., et al. (2012). Deferasirox: appraisal of safety and efficacy in long-term therapy. Journal of Blood Medicine, 3, 123-131. [Link]
-
Yamasaki, T., et al. (2015). Effects of an oral iron chelator, deferasirox, on advanced hepatocellular carcinoma. World Journal of Gastroenterology, 21(16), 4905-4913. [Link]
-
Cullis, J., et al. (2020). De-Iron: a phase 2 trial of the activity and safety of Deferasirox administered at early iron loading in patients with transfusion-dependent myelodysplastic syndromes. British Journal of Haematology, 189(6), e237-e240. [Link]
-
Kim, H. S., et al. (2012). Effects of oral iron chelator deferasirox on human malignant lymphoma cells. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Synergistic inhibitory effects of deferasirox in combination with decitabine on leukemia cell lines SKM-1, THP-1, and K-562. [Link]
-
AACR Journals. (2011). Abstract 4465: Inhibition of tumor growth, lymphangiogenesis, and metastasis by iron chelators, deferoxamine and deferasirox, in breast cancers. Cancer Research, 71(8 Supplement), 4465. [Link]
-
Furukawa, T., et al. (1992). Iron deprivation decreases ribonucleotide reductase activity and DNA synthesis. Life Sciences, 50(26), 2059-2065. [Link]
-
ResearchGate. (n.d.). Effects of deferasirox and deferiprone on cellular iron load in the human hepatoma cell line HepaRG. Request PDF. [Link]
-
Taher, A. T., et al. (2013). Deferasirox for the treatment of iron overload in non-transfusion-dependent thalassemia. Expert Review of Hematology, 6(5), 539-547. [Link]
-
Al-Ghananim, R. T., et al. (2023). Efficacy and Safety of Combined Deferiprone and Deferasirox in Iron-Overloaded Patients: A Systematic Review. Cureus, 15(11), e48325. [Link]
-
Brittenham, G. M. (2006). Oral chelators deferasirox and deferiprone for transfusional iron overload in thalassemia major: new data, new questions. Blood, 107(9), 3433-3434. [Link]
Sources
- 1. Iron chelation in the treatment of cancer: a new role for deferasirox? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. The iron chelator, deferasirox, as a novel strategy for cancer treatment: oral activity against human lung tumor xenografts and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deferasirox induces cyclin D1 degradation and apoptosis in mantle cell lymphoma in a reactive oxygen species- and GSK3β-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p53-tumor-suppressor-fragment.com [p53-tumor-suppressor-fragment.com]
- 7. Iron deprivation decreases ribonucleotide reductase activity and DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The oral iron chelator deferasirox induces apoptosis in myeloid leukemia cells by targeting caspase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of oral iron chelator deferasirox on human malignant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deferasirox, a novel oral iron chelator, shows antiproliferative activity against pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Deferasirox is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The iron chelator deferasirox induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Deferasirox selectively induces cell death in the clinically relevant population of leukemic CD34+CD38- cells through iron chelation, induction of ROS, and inhibition of HIF1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effects of an oral iron chelator, deferasirox, on advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. Deferasirox in Treating Iron Overload Caused By Blood Transfusions in Patients With Hematologic Malignancies | Clinical Research Trial Listing [centerwatch.com]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. tandfonline.com [tandfonline.com]
